![molecular formula C25H20N2O B14081969 (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound with a unique structure that combines elements of dibenzocarbazole and dihydrooxazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the dibenzocarbazole core: This can be achieved through a series of cyclization reactions.
Attachment of the oxazole ring: This step often involves the use of specific reagents and catalysts to ensure the correct formation of the oxazole ring.
Chiral resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzocarbazole derivatives: These compounds share the dibenzocarbazole core and may have similar biological activities.
Oxazole derivatives: Compounds with the oxazole ring structure, which may exhibit similar chemical reactivity.
Uniqueness
(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C25H20N2O |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4S)-4-(12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-12-ylmethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C25H20N2O/c1-16-26-19(15-28-16)14-27-22-12-10-17-6-2-4-8-20(17)24(22)25-21-9-5-3-7-18(21)11-13-23(25)27/h2-13,19H,14-15H2,1H3/t19-/m0/s1 |
Clave InChI |
GZTXMZDVGRXHAJ-IBGZPJMESA-N |
SMILES isomérico |
CC1=N[C@H](CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65 |
SMILES canónico |
CC1=NC(CO1)CN2C3=C(C4=CC=CC=C4C=C3)C5=C2C=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


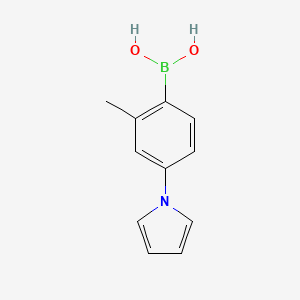
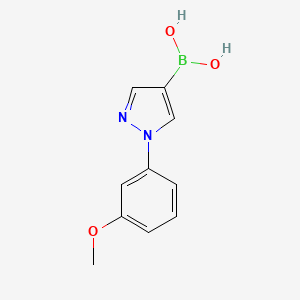
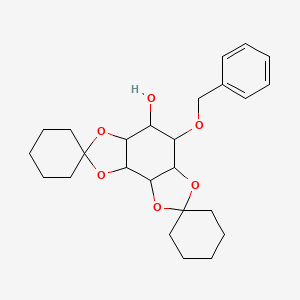
![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
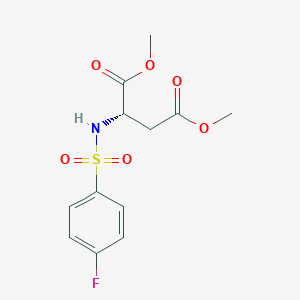
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
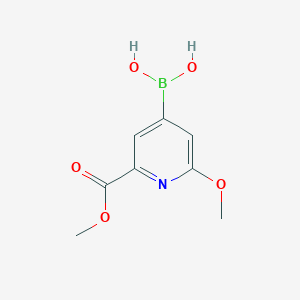
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
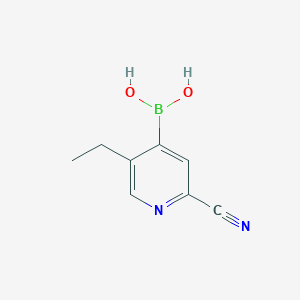
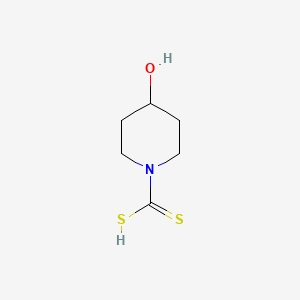
![2,8-Dimethylimidazo[1,2-a]pyrazin-6-amine](/img/structure/B14081971.png)
![(R)-5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ol](/img/structure/B14081972.png)
![3-(5-fluoro-2-hydroxyphenyl)-4-(2-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081979.png)

